

Agathisflavone cytotoxicity cancer cell lines

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Compound Focus: Agathisflavone

CAS No.: 28441-98-7

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Cytotoxicity Against Cancer Cell Lines

| Cancer Cell Line | Origin | Effective Concentration (μM) | Exposure Time | Key Findings & Proposed Mechanisms | Citation |
|------------------|--------------------|---|---------------|---|----------|
| GL-15 | Human Glioblastoma | 5-30 μM | 24 hours | Dose-dependent reduction in viability; inhibited cell migration; downregulated miR-125b and miR-155 in secretome. | [1] |
| U373 | Human Glioblastoma | 3-10 μM | 24 hours | Dose-dependent toxicity; reduced cell migration; increased differentiation; reduced STAT3 expression. | [2] |
| C6 | Rat Glioma | 5-30 μM | 24 hours | Dose-dependent reduction in viability; inhibition of cell migration in scratch assay. | [1] |

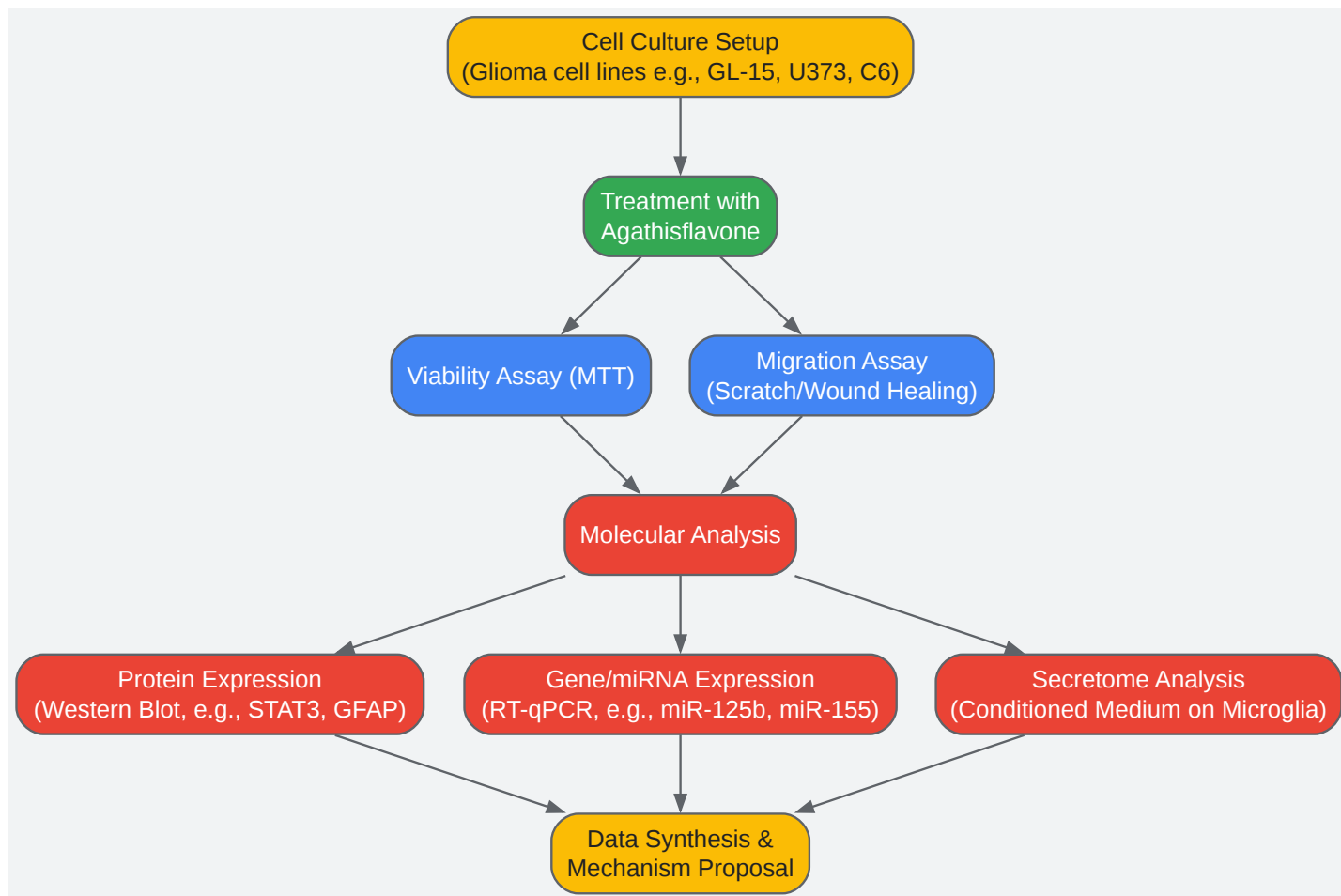
Mechanisms of Action

Agathisflavone exerts its anti-cancer effects through multiple interconnected mechanisms:

- **Induction of Cell Death and Inhibition of Proliferation:** Treatment with **agathisflavone** leads to a direct, dose-dependent reduction in the viability of glioblastoma cells [2] [1].
- **Inhibition of Cell Migration:** The flavonoid effectively reduces the migration capacity of glioma cells, a key step in cancer metastasis, as demonstrated in cell scratch assays [2] [1].
- **Promotion of Cell Differentiation:** **Agathisflavone** treatment drives glioblastoma cells toward a more differentiated state, which is associated with a reduction in malignancy [2].
- **Modulation of the Microenvironment:** It alters the interaction between tumor cells and surrounding cells. It modifies mesenchymal stem cells (MSCs) to counteract their tumor-supporting effects and reduces the pro-tumor activation of microglia (brain immune cells) exposed to glioma-conditioned medium [2] [1].
- **Key Molecular Targets:**
 - **STAT3 Pathway:** **Agathisflavone** reduces the expression of both total and phosphorylated STAT3, a key protein that drives tumor growth and survival [2].
 - **microRNA Regulation:** It significantly downregulates oncogenic miRNAs like miR-125b and miR-155 in the secretome of glioblastoma cells, which can influence tumor progression and the immune response [1].
 - **NLRP3 Inflammasome:** Molecular docking studies show that **agathisflavone** binds to the inhibitory domain of the NLRP3 inflammasome, a complex involved in driving inflammation, which is its primary anti-neuroinflammatory mechanism [3].

Experimental Workflow

The diagram below illustrates a typical workflow for evaluating **agathisflavone's** cytotoxicity and mechanisms of action in vitro.



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Detailed Experimental Protocols

For reproducibility, here are the core methodologies from the cited studies:

- **Cell Viability (MTT Assay):** Cells (e.g., GL-15, C6) are seeded in 96-well plates and treated with **agathisflavone** (1-30 μM) or vehicle control (DMSO) for 24 hours. After treatment, MTT reagent is added and incubated for several hours. The formed formazan crystals are dissolved, and absorbance is measured at 540-570 nm. Viability is expressed as a percentage relative to the control group [3] [1].
- **Cell Migration (Scratch Assay):** A confluent cell monolayer is scratched with a sterile pipette tip to create a "wound." The debris is washed away, and fresh medium containing **agathisflavone** (typically 5-10 μM) is added. The migration of cells into the scratched area is monitored over time (e.g., 24-48 hours) using microscopy and compared to control wells [1].

- **Gene Expression Analysis (RT-qPCR):** Total RNA is extracted from treated cells. After cDNA synthesis, quantitative PCR is performed using specific primers for genes of interest (e.g., IL-6, arginase-1, NLRP3) or microRNAs (e.g., miR-125b, miR-155). Expression levels are normalized to housekeeping genes and analyzed using the $2^{-(\Delta\Delta Ct)}$ method [3] [1].
- **Microglia Co-culture / Conditioned Medium Experiment:** Human microglia (e.g., C20 cell line) are exposed to a conditioned medium collected from glioblastoma cells (GL-15) that were previously treated with or without **agathisflavone**. After 24 hours, microglial activation is assessed by analyzing changes in cell morphology (e.g., shift from amoeboid to branched) and proliferation (e.g., via Ki67 immunostaining) [1].

Conclusion and Research Implications

Current evidence positions **agathisflavone** as a promising multi-target agent for cancer research, particularly for aggressive brain tumors like glioblastoma. Its ability to simultaneously induce cytotoxicity, inhibit migration, promote differentiation, and modulate the tumor microenvironment via STAT3, miRNAs, and inflammasome pathways distinguishes it from single-target therapies [2] [3] [1].

- **Research Gaps:** Most data is confined to in vitro glioblastoma models. Future work should expand into in vivo studies, investigate its efficacy against other cancer types, and explore its pharmacokinetics and potential synergistic effects with standard chemotherapeutics [4].
- **Comparative Context:** **Agathisflavone** is part of a broader class of plant-derived small molecules, such as curcumin and resveratrol, being investigated for anti-glioma activity [4].

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